Artocarpesin

Description

This compound has been reported in Maclura pomifera, Artocarpus altilis, and other organisms with data available.

an NSAID isolated from Artocarpus heterophyllus; structure in first source

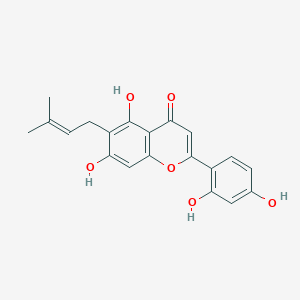

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-9,21-23,25H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUVFGZTDLJVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327994 | |

| Record name | Artocarpesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Artocarpesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3162-09-2 | |

| Record name | Artocarpesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artocarpesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artocarpesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=710343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Artocarpesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTOCARPESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX5QUY8JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Artocarpesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 - 276 °C | |

| Record name | Artocarpesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Botanical Treasury: An In-depth Technical Guide to the Natural Sources of Artocarpesin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potential as an anti-inflammatory and tyrosinase inhibitory agent. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methodologies for its extraction and isolation, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found within the plant genus Artocarpus, a member of the Moraceae family. This genus encompasses a variety of trees native to Southeast Asia, many of which are cultivated for their edible fruits. The principal species identified as natural sources of this compound are detailed below.

Primary Botanical Sources

-

Artocarpus heterophyllus (Jackfruit): This species is the most widely reported source of this compound. The compound has been isolated from various parts of the plant, including the heartwood, leaves, and fruit.[1][2]

-

Artocarpus altilis (Breadfruit): The heartwood of A. altilis is another notable source of this compound.[3]

-

Artocarpus integer (Cempedak): Phenolic compounds, including this compound, are present in the Cempedak fruit.[4]

-

Maclura pomifera (Osage Orange): While less commonly cited, this compound has also been reported in this species, which also belongs to the Moraceae family.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction solvent used. The following tables summarize the available quantitative data.

Table 1: Quantitative Data of this compound in Artocarpus heterophyllus

| Plant Part | Extraction Solvent | This compound Concentration (% of Extract) | Reference |

| Leaves | Ethyl Acetate | 0.61% | [5] |

Table 2: Quantitative Data of Artocarpin (a related compound) in Various Artocarpus Species

| Plant Species | Plant Part | Extraction Solvent | Artocarpin Concentration (% of Extract) | Reference | | :--- | :--- | :--- | :--- | | A. incisus | Heartwood | Diethyl Ether | 45% |[6] | | A. incisus | Heartwood | Methanol | 20% |[6] | | A. heterophyllus | Heartwood | Ethyl Acetate | 22% |[6] | | A. heterophyllus | Heartwood | Chloroform | 22% |[6] | | A. heterophyllus | Heartwood | Methanol | 3.0% |[6] | | A. heterophyllus | Heartwood | Hexane | 2.6% |[6] |

Note: Data for Artocarpin is included to provide a comparative perspective on the abundance of related flavonoids within the Artocarpus genus, as direct quantitative data for this compound is limited.

Experimental Protocols

General Extraction and Isolation Methodology

The extraction and isolation of this compound from its natural sources typically involve a multi-step process beginning with solvent extraction, followed by chromatographic purification.

1. Extraction:

-

Maceration: Dried and powdered plant material (e.g., heartwood, leaves) is soaked in an organic solvent at room temperature for an extended period (typically 3-5 days) with occasional agitation.[5][7] Common solvents used include methanol, ethanol, and ethyl acetate.[5][7]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed, which allows for continuous extraction with a fresh portion of the solvent.

2. Fractionation and Purification:

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their solubility.

-

Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography. Silica gel is a commonly used stationary phase. The mobile phase typically consists of a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is often used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile, often with a small percentage of an acid (e.g., formic acid) to improve peak shape.[2][8][9]

Detailed Protocol for Extraction and Isolation from Artocarpus heterophyllus Fruit

The following protocol is a synthesized methodology based on reported procedures for the isolation of this compound and related flavonoids.

Materials:

-

Dried and powdered Artocarpus heterophyllus fruit (900 g)

-

n-Hexane

-

Acetone

-

Methanol

-

Ethyl Acetate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane:ethyl acetate:acetone gradient)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Maceration: The ground plant material is macerated sequentially with n-hexane, acetone, and methanol (3 days for each solvent).[2]

-

Solvent Evaporation: The solvents from each extraction are removed under reduced pressure using a rotary evaporator to yield the respective crude extracts.[2] The acetone extract has been shown to have significant activity.[2]

-

Column Chromatography (Initial Separation): The active crude extract (e.g., acetone extract) is subjected to open column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity.[2]

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.[2]

-

Column Chromatography (Secondary Purification): The most active pooled fraction is further purified by a second round of column chromatography, potentially using an isocratic elution system (e.g., n-hexane:ethyl acetate:acetone at a ratio of 8:1:1) to isolate the active compound.[2]

-

Crystallization/Final Purification: The purified this compound can be obtained as a solid by crystallization from an appropriate solvent system or further purified by preparative HPLC.

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways

While direct studies on the signaling pathways modulated by pure this compound are emerging, research on extracts from Artocarpus species and structurally related flavonoids provides strong evidence for its likely mechanisms of action, particularly in the context of inflammation.

Proposed Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

In response to an inflammatory stimulus such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages is activated. This triggers a downstream cascade involving the phosphorylation of MAPKs (p38, ERK, and JNK) and the activation of the NF-κB pathway. The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, allowing the p65/p50 dimer to translocate to the nucleus.

Once in the nucleus, activated MAPKs and NF-κB promote the transcription of pro-inflammatory genes, leading to the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, via the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, as well as pro-inflammatory cytokines like TNF-α and IL-6.

Based on studies of related compounds, this compound is proposed to inhibit this process by attenuating the phosphorylation of MAPKs and preventing the degradation of IκBα, thereby blocking NF-κB activation and the subsequent expression of pro-inflammatory mediators.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. lcms.cz [lcms.cz]

- 3. Artocarpin-enriched (Artocarpus altilis) Heartwood Extract Provides Protection Against UVB-induced Mechanical Damage in Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bionutricia.com [bionutricia.com]

- 5. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 9. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

An In-depth Technical Guide to Artocarpesin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a prenylated flavonoid found predominantly in plants of the Artocarpus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and a visualization of its known signaling pathway are included to facilitate further research and development.

Chemical Structure and Properties

This compound, systematically named 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone with a prenyl group attached to the A-ring. This structural feature is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₁₈O₆ | --INVALID-LINK-- |

| Molecular Weight | 354.36 g/mol | --INVALID-LINK-- |

| CAS Number | 3162-09-2 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 275 - 276 °C | --INVALID-LINK-- |

| Solubility | Practically insoluble in water. Slightly soluble in ethanol, methanol, and acetone. | General knowledge for flavonoids |

Spectroscopic Data:

While complete spectral data sets are dispersed across various literature, the structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of the flavone structure.

Biological Activities and Pharmacological Potential

This compound has demonstrated a range of biological activities, making it a promising candidate for drug development.

Table 2: Summary of Biological Activities of this compound

| Activity | Experimental Model | Key Findings | Reference(s) |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) of 16 µg/mL. | [1] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Suppressed the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [2] |

| Cytotoxic | Various cancer cell lines | Exhibited cytotoxic effects against several cancer cell lines. | [3] |

Signaling Pathway Modulation

This compound has been shown to modulate inflammatory signaling pathways. A key mechanism of its anti-inflammatory action is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.

Caption: LPS-induced inflammatory signaling pathway modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from Artocarpus species involves solvent extraction and chromatographic separation.

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered plant material (e.g., heartwood, roots) is macerated or soxhlet-extracted with a suitable organic solvent such as methanol, ethanol, or acetone.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions, particularly the ethyl acetate fraction which is often rich in flavonoids, are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different components.

-

Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods.

Anti-inflammatory Activity Assay: LPS-induced RAW 264.7 Macrophages

This protocol details the in vitro assessment of the anti-inflammatory effects of this compound.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Detailed Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) Measurement: The concentration of PGE₂ in the supernatant is quantified using a commercial ELISA kit.

-

Cell Viability Assay: The cytotoxicity of this compound is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Western Blot Analysis: To determine the expression levels of iNOS and COX-2 proteins, cell lysates are prepared and subjected to SDS-PAGE, followed by immunoblotting with specific primary and secondary antibodies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of this compound.

Detailed Methodology:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: The test bacterium (e.g., MRSA) is grown on an appropriate agar medium, and a few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. Positive and negative controls are included in each assay.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory and antimicrobial properties, coupled with a known mechanism of action on key signaling pathways, make it a strong candidate for further investigation in the development of new therapeutic agents. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its therapeutic potential, including in vivo efficacy, safety profiling, and pharmacokinetic studies.

References

The Anti-Inflammatory Mechanism of Artocarpesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpesin, a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, has demonstrated significant anti-inflammatory properties. This technical guide delineates the core mechanisms of action through which this compound exerts its effects, focusing on its modulation of key signaling pathways and inhibition of pro-inflammatory mediators. This document synthesizes in-vitro experimental data, outlines relevant methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Mechanism of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress the production of key inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This is achieved through the downregulation of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at the protein level.[1][2][3] The majority of in-vitro studies validating these effects have been conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for studying inflammatory responses.[2]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds from Artocarpus species on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 Value (µM) | % Inhibition (Concentration) | Reference |

| Artocarpin | RAW 264.7 | LPS | 18.7 | Not Reported | [4] |

| Isobavachalcone | RAW 264.7 | LPS | 6.4 | Not Reported | [4] |

| Morachalcone A | RAW 264.7 | LPS | 16.4 | Not Reported | [4] |

| Gemichalcone B | RAW 264.7 | LPS | 9.3 | Not Reported | [4] |

| (2S)-euchrenone a7 | RAW 264.7 | LPS | 12.3 | Not Reported | [4] |

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

| Compound | System | Stimulant | IC50 Value (µM) | % Inhibition (10 µg/mL) | Reference |

| Artocarpin | Human Plasma | LPS | 11.66 | 68.1% | [3] |

| Artonin E | Human Plasma | LPS | 8.98 | 66.8% | [3] |

| Isobavachalcone | Human Plasma | LPS | Not Reported | 63.9% | [3] |

| Artonin I | Human Plasma | LPS | 8.99 | 62.5% | [3] |

| Cudraflavone B | Human Plasma | LPS | 7.04 | 61.8% | [3] |

| Cycloheterophyllin | Human Plasma | LPS | Not Reported | 21.5% | [3] |

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

| Compound/Extract | Enzyme | IC50 Value | Reference |

| Isobavachalcone | COX-2 | 0.95 µM | [5] |

| Artocarpus altilis extract | COX-1 | 23.45 µg/mL | [6][7] |

| Artocarpus altilis extract | COX-2 | 3.17 µg/mL | [6][7] |

Key Signaling Pathways Modulated by this compound

This compound's ability to downregulate iNOS and COX-2 expression suggests its intervention in the upstream signaling cascades that control the transcription of these pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including Nos2 (encoding iNOS) and Ptgs2 (encoding COX-2), thereby inducing their transcription. This compound is believed to inhibit this pathway, preventing NF-κB activation and the subsequent expression of iNOS and COX-2.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 3. jipbs.com [jipbs.com]

- 4. Prenylated flavonoids from the heartwood of Artocarpus communis with inhibitory activity on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of Artocarpesin

Abstract: Artocarpesin, a flavonoid primarily isolated from plants of the Artocarpus genus, has demonstrated significant anti-inflammatory potential. This document provides a comprehensive technical overview of its biological effects, mechanism of action, and the experimental protocols used for its evaluation. In vitro studies have established that this compound effectively suppresses key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] While direct quantitative data for this compound remains limited in the public domain, studies on the closely related compound artocarpin and various Artocarpus extracts provide strong evidence of the therapeutic potential for this class of molecules. The primary mechanism of action is believed to be the modulation of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response. This guide consolidates the available data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and development.

In Vitro Anti-inflammatory Activity

This compound's anti-inflammatory properties have been primarily evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.[1][2] In these models, this compound consistently demonstrates potent inhibition of pro-inflammatory mediators.

Table 1: Summary of In Vitro Effects of this compound

| Target Mediator | Effect | Mechanism | Cell Line | Reference(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) | Production suppressed | Downregulation of iNOS protein expression | RAW 264.7 | [1][2][4] |

| Prostaglandin E₂ (PGE₂) | Production suppressed | Downregulation of COX-2 protein expression | RAW 264.7 |[1][2][3] |

While specific IC₅₀ values for this compound are not prominently available in the cited literature, data from the structurally similar isoprenyl flavone, artocarpin, offers valuable insight into the potency of this compound class.

Table 2: Quantitative Anti-inflammatory Data for Artocarpin and Related Extracts

| Compound/Extract | Target/Assay | IC₅₀ Value | Model System | Reference(s) |

|---|---|---|---|---|

| Artocarpin | Nitric Oxide (NO) Production | 18.7 µM | LPS-activated RAW 264.7 cells | [2] |

| Artocarpin-rich Extract | Colitis-induced Tumorigenesis | Attenuated gene expression of IL-6 & IFN-γ | C57BL/6 mice |[5][6] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The suppression of iNOS and COX-2 expression strongly indicates that this compound's mechanism of action involves the upstream inhibition of key inflammatory signaling cascades.[1][3] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the principal regulators of these pro-inflammatory genes in response to stimuli like LPS.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon LPS stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes, including Nos2 (iNOS) and Ptgs2 (COX-2).[7][8] Based on its downstream effects, this compound is hypothesized to interfere with this cascade, likely by inhibiting the IKK-mediated phosphorylation and degradation of IκBα.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38 and ERK1/2, represents another critical axis in the inflammatory response.[9][10] Activation of these kinases by upstream signals (e.g., from TLR4) leads to the phosphorylation of various transcription factors that cooperate with NF-κB to induce iNOS and COX-2 expression.[11][12] Anti-inflammatory flavonoids often exhibit inhibitory effects on the phosphorylation of p38 and ERK.[13] It is plausible that this compound shares this mechanism, contributing to its overall anti-inflammatory profile by dampening MAPK activation.

Experimental Protocols

The following sections detail standardized methodologies for assessing the anti-inflammatory effects of compounds like this compound in vitro.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in macrophages and its modulation by a test compound.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[14]

-

Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well for NO assays or 24-well plates at 1 x 10⁶ cells/mL for protein/RNA analysis.[15] Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with a medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours.[16]

-

-

Inflammatory Stimulation:

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay):

-

To ensure observed effects are not due to cytotoxicity, perform a parallel MTT assay.[15]

-

After supernatant collection, add MTT solution (5 mg/mL) to the remaining cells and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm.

-

Western Blot Analysis for iNOS and COX-2 Expression

This protocol is used to quantify the protein levels of iNOS and COX-2 in cell lysates.

-

Cell Lysis and Protein Quantification:

-

Following treatment and stimulation (as in 3.1), wash cells twice with ice-cold PBS.[1]

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

-

Scrape the cells and centrifuge the lysate at 12,000g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.[1]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[1] A loading control antibody (e.g., β-actin or α-tubulin, 1:2000) should also be used.[1]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:20,000) for 1 hour at room temperature.[18]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

Disclaimer: This document is intended for informational purposes for a scientific audience. The mechanism of action for this compound on the NF-κB and MAPK pathways is inferred from its downstream effects and established knowledge of flavonoid action, pending direct experimental confirmation in peer-reviewed literature.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Potential chemopreventive, anticancer and anti-inflammatory properties of a refined artocarpin-rich wood extract of Artocarpus heterophyllus Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fargesin ameliorates osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

The Antimicrobial Potential of Artocarpesin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial properties of Artocarpesin, a prenylated flavonoid, against a range of pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds to combat antimicrobial resistance. It consolidates key quantitative data, details essential experimental protocols, and visualizes the current understanding of this compound's mechanism of action.

Quantitative Antimicrobial Activity of this compound

This compound has demonstrated significant inhibitory and bactericidal activity against various pathogenic bacteria. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA, ATCC 6538) | 8 | [1] |

| Staphylococcus aureus (MRSA, Clinical Isolate 1) | 16 | [1] |

| Staphylococcus aureus (MRSA, Clinical Isolate 2) | 16 | [1] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Positive control (bacterial culture without antimicrobial agent)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate. The concentration range should be chosen based on expected efficacy.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (wells with bacteria and broth but no this compound) and a negative control (wells with broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Checkerboard Assay for Synergistic Activity

This assay is employed to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Growth medium (e.g., MHB)

-

Stock solutions of this compound and the antibiotic to be tested

Procedure:

-

In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the antibiotic along the columns.

-

This creates a "checkerboard" of wells with various combinations of the two agents.

-

Inoculate each well with a standardized bacterial suspension (as described in the broth microdilution protocol).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Indifference (or additive effect)

-

FICI > 4: Antagonism

-

Time-Kill Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Growth medium

-

This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile tubes or flasks

-

Plating supplies (agar plates, spreader)

-

Incubator

Procedure:

-

Prepare flasks containing growth medium and the desired concentrations of this compound.

-

Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without this compound.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Mechanism of Action: Beyond Membrane Disruption

While flavonoids are known to disrupt bacterial membrane integrity, recent evidence suggests a more nuanced mechanism for this compound, particularly its ability to interfere with bacterial communication systems.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been shown to attenuate the quorum sensing (QS) system in Pseudomonas aeruginosa, a critical regulator of virulence and biofilm formation.[2] This is a significant finding as targeting QS is a promising strategy to combat bacterial infections without exerting direct selective pressure for resistance.

The QS hierarchy in P. aeruginosa involves complex signaling pathways. This compound has been observed to down-regulate several key QS regulatory genes.[2] This leads to a significant reduction in the production of various virulence factors, including:

-

Pyocyanin

-

Rhamnolipid

-

Protease

-

Elastase

-

Alginate

Furthermore, this QS inhibition translates to a marked decrease in biofilm formation, a crucial factor in the persistence of chronic infections.[2]

References

The In Vitro Antioxidant Capacity of Artocarpesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpesin, a flavonoid predominantly found in plants of the Artocarpus genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Quantitative Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy in different antioxidant models.

| Antioxidant Assay | Test System | IC50/SC50 Value of this compound | Reference Compound | IC50 of Reference |

| DPPH Radical Scavenging | Chemical Assay | 140.0 µg/mL | - | - |

| Antilipid Peroxidation | TBARS Assay | 18.2 ± 1.6 µg/mL | Trolox | 7.3 ± 0.8 µg/mL |

It is important to note that some studies have reported conflicting findings. For instance, one study indicated that this compound did not exhibit scavenging activity against the DPPH radical, highlighting the need for further research to elucidate the precise conditions under which its antioxidant activities are manifested.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution (or positive control) to each well. Then, add the DPPH solution to each well. A blank well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

Experimental Workflow for DPPH Assay

Caption: Workflow for DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Trolox (or ascorbic acid) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control in a suitable solvent.

-

Reaction Mixture: Add a small volume of the this compound solution (or positive control) to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Experimental Workflow for ABTS Assay

Caption: Workflow for ABTS radical scavenging assay.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product is inhibited by the antioxidant, and this inhibition is measured.

Materials:

-

This compound

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

PMS (Phenazine methosulfate)

-

NBT (Nitroblue tetrazolium)

-

Tris-HCl buffer

-

Positive control (e.g., Quercetin or Gallic acid)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, NBT solution, and NADH solution.

-

Addition of Sample: Add different concentrations of this compound or the positive control to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding PMS solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Experimental Workflow for Superoxide Radical Scavenging Assay

Caption: Workflow for superoxide radical scavenging assay.

Signaling Pathways in Antioxidant Action

The antioxidant effects of flavonoids like this compound are often mediated through the modulation of intracellular signaling pathways. A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs), can also regulate the Nrf2 pathway. The diagram below illustrates a plausible signaling cascade for the antioxidant action of this compound, based on the known mechanisms of related flavonoids.

Proposed Antioxidant Signaling Pathway of this compound

Caption: Proposed Nrf2 signaling pathway activated by this compound.

Conclusion

This compound demonstrates notable in vitro antioxidant properties through its ability to scavenge free radicals and inhibit lipid peroxidation. While the existing quantitative data provides a solid foundation, further research is warranted to comprehensively characterize its antioxidant profile across a wider range of assays and to fully elucidate the specific molecular mechanisms and signaling pathways involved in its protective effects. The detailed protocols and pathway diagrams provided in this guide aim to facilitate ongoing and future research into the therapeutic potential of this compound as a natural antioxidant agent.

Artocarpesin: A Comprehensive Technical Guide to its Potential as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a prominent target for the development of skin whitening agents and treatments for hyperpigmentation disorders. Flavonoids isolated from various species of the Artocarpus genus have demonstrated significant tyrosinase inhibitory activity. This technical guide provides an in-depth analysis of Artocarpesin and related flavonoids as potential tyrosinase inhibitors. It consolidates quantitative inhibitory data, details experimental protocols for activity assessment, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing monooxygenase that catalyzes the initial and rate-limiting steps in the biochemical pathway of melanin synthesis, known as melanogenesis.[1][2] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[3][4] While melanin plays a crucial role in protecting the skin from ultraviolet (UV) radiation, its overproduction can lead to aesthetic concerns and dermatological conditions such as melasma, freckles, and age spots.[1][5] Consequently, the inhibition of tyrosinase is a primary strategy for controlling melanin production.

Natural products, particularly flavonoids, have been extensively investigated as a source of novel tyrosinase inhibitors. Compounds isolated from the wood and roots of Artocarpus species, such as Artocarpus heterophyllus and Artocarpus gomezianus, have shown potent inhibitory effects on tyrosinase activity.[1][6][7] Among these, this compound, a flavone, has been identified as a strong tyrosinase inhibitor.[6][8] This guide focuses on the scientific evidence supporting the potential of this compound and its structural analogs as effective tyrosinase inhibitors.

Quantitative Analysis of Tyrosinase Inhibition

The efficacy of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Several studies have quantified the tyrosinase inhibitory activity of this compound and other flavonoids isolated from Artocarpus species.

Table 1: Tyrosinase Inhibitory Activity (IC50) of Flavonoids from Artocarpus Species

| Compound | Source | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | Artocarpus heterophyllus | < 50 | Kojic Acid | 71.6 |

| Artocarpanone | Artocarpus heterophyllus | 2.0 ± 0.1 | Kojic Acid | 44.6 ± 0.4 |

| Artocaepin E | Artocarpus heterophyllus | 6.7 ± 0.8 | Kojic Acid | 44.6 ± 0.4 |

| Steppogenin | Artocarpus heterophyllus | 7.5 ± 0.5 | Kojic Acid | 44.6 ± 0.4 |

| Liquiritigenin | Artocarpus heterophyllus | 22.0 ± 2.5 | Kojic Acid | 44.6 ± 0.4 |

| Norartocarpetin | Artocarpus heterophyllus | > 50 | Kojic Acid | 44.6 ± 0.4 |

| Morachalcone A | Artocarpus heterophyllus | 0.013 | Kojic Acid | 44.6 |

Data compiled from multiple sources.[1][6][8][9]

Table 2: Kinetic Analysis of Tyrosinase Inhibition by Artocarpus Flavonoids

| Compound | Inhibition Type | Inhibition Constant (Ki) (µM) |

| Artocaepin E | Competitive | 6.23 |

| Norartocarpetin | Competitive | - |

Data from kinetic studies on compounds structurally related to this compound.[1][10]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for assessing tyrosinase inhibitory activity.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a widely used primary screening method to identify potential tyrosinase inhibitors.

-

Enzyme Source: Mushroom tyrosinase (e.g., from Agaricus bisporus) is commercially available and commonly used.[11]

-

Substrate: L-DOPA is frequently used as the substrate for measuring diphenolase activity.[12] L-tyrosine can be used to assess monophenolase activity.[11]

-

Reagents and Buffers:

-

Assay Procedure:

-

In a 96-well microplate, add the test compound at various concentrations.

-

Add the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[3][11]

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Measure the formation of dopachrome, the colored product, by monitoring the absorbance at a specific wavelength (e.g., 475 nm, 490 nm, or 510 nm) over time using a microplate reader.[3][4][14]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[12]

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Analysis of Inhibition Mechanism

To understand how a compound inhibits the enzyme, kinetic studies are performed.

-

Procedure: The tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.[11][12]

-

Data Analysis: The data is plotted using Lineweaver-Burk (double reciprocal plot of 1/velocity vs. 1/[substrate]) and Dixon (reciprocal plot of 1/velocity vs. inhibitor concentration) plots.[11][15] These plots help to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Cellular Tyrosinase Activity and Melanin Content Assay in B16 Melanoma Cells

This assay assesses the inhibitory effect of a compound in a more biologically relevant cellular context.

-

Cell Culture: B16 melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[16]

-

Cell Lysis: After treatment, the cells are harvested and lysed using a lysis buffer (e.g., containing Triton X-100 and a protease inhibitor).[16]

-

Cellular Tyrosinase Activity Measurement: The tyrosinase activity in the cell lysate is measured using L-DOPA as the substrate, similar to the in vitro assay. The protein concentration of the lysate is used for normalization.

-

Melanin Content Measurement: The melanin content in the remaining cell pellet is determined by dissolving the melanin in NaOH and measuring the absorbance at a specific wavelength (e.g., 405 nm). The results are normalized to the total protein content.

Visualizing Pathways and Protocols

To provide a clearer understanding of the experimental procedures and the underlying biological processes, the following diagrams have been generated using the DOT language.

Mechanism of Action of this compound

The precise mechanism of tyrosinase inhibition by this compound is likely multifaceted, though strong evidence from related flavonoids points towards competitive inhibition.

-

Competitive Inhibition: Kinetic studies on Artocaepin E, a flavonoid from A. heterophyllus with a similar core structure to this compound, revealed a competitive mode of inhibition with a Ki of 6.23 μM.[1] Norartocarpetin has also been shown to be a competitive inhibitor of tyrosinase.[10] This suggests that these molecules bind to the active site of the tyrosinase enzyme, likely competing with the natural substrate, L-tyrosine or L-DOPA.

-

Structure-Activity Relationship: The inhibitory potency of flavonoids against tyrosinase is closely linked to their chemical structure. The presence of a 4-substituted resorcinol moiety is believed to be important for tyrosinase inhibitory activity.[17] This structural feature is present in many potent flavonoid inhibitors.

-

Computational Docking Studies: Molecular docking simulations performed on Norartocarpetin have shown that its hydroxyl groups on the B ring can interact with key amino acid residues, such as Asn81 and His85, within the active site of tyrosinase.[10] These interactions likely stabilize the enzyme-inhibitor complex and prevent the substrate from binding. Similar interactions can be expected for this compound due to structural similarities.

Cellular Effects and Potential Applications

While in vitro enzyme inhibition assays are crucial for initial screening, evaluating the effects of potential inhibitors in a cellular environment is a critical step in drug development.

-

Inhibition of Melanin Production in B16 Melanoma Cells: Studies on Norartocarpetin have demonstrated a dose-dependent decrease in both melanin content and cellular tyrosinase activity in B16F10 melanoma cells.[18][19] This indicates that the compound can effectively penetrate the cell membrane and inhibit melanogenesis within the cell. Artocarpanone has also been shown to inhibit melanin production in B16 melanoma cells with an IC50 value of 89.1 µM.[13][17]

-

Downregulation of Melanogenesis-Related Proteins: Norartocarpetin has been found to decrease the expression of key proteins involved in melanin synthesis, including the microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2).[18] This suggests that its mechanism of action may also involve the regulation of gene expression related to melanogenesis.

These findings support the potential application of this compound and related flavonoids as active ingredients in cosmetic and dermatological formulations for skin whitening and the treatment of hyperpigmentation.

Safety and Toxicity

Preliminary safety evaluations are essential for any compound intended for topical or systemic use. Acute toxicity studies on the leaf and bark extracts of Artocarpus altilis in Wistar rats, at doses up to 2000 mg/kg body weight, showed no mortality or toxic reactions.[20][21] Furthermore, histopathological studies revealed no significant changes in the liver of the treated animals.[20] While these studies were not conducted on purified this compound, they provide an initial indication of the general safety of Artocarpus extracts. Further toxicological studies on the purified compound are necessary to establish a comprehensive safety profile.

Conclusion

This compound and its structural analogs from the Artocarpus genus represent a promising class of natural tyrosinase inhibitors. The available data demonstrates their potent inhibitory activity against mushroom tyrosinase in vitro and their ability to reduce melanin synthesis in cellular models. The likely mechanism of action is competitive inhibition, with the flavonoid structure playing a key role in binding to the enzyme's active site.

For researchers and drug development professionals, this compound warrants further investigation. Future research should focus on:

-

Determining the precise IC50 and Ki values of purified this compound.

-

Elucidating the detailed molecular interactions with tyrosinase through co-crystallization studies.

-

Conducting comprehensive preclinical safety and efficacy studies in animal models and, subsequently, in human clinical trials.

-

Developing stable and effective formulations for topical delivery.

The compelling preliminary evidence suggests that this compound holds significant potential as a lead compound for the development of novel and effective agents for skin pigmentation disorders and cosmetic applications.

References

- 1. Tyrosinase inhibitory activity of flavonoids from Artocarpus heterophyllous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase Inhibitory Properties of Compounds Isolated from Artocarpus integer Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. Tyrosinase inhibitory activity of flavonoids from Artocarpus heterophyllous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Tyrosinase inhibitors from Artocarpus gomezianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosinase inhibitors from the wood of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the inhibitory activity and mechanism differences between norartocarpetin and luteolin for tyrosinase: A combinatory kinetic study and computational simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Additive Effect of a Combination of Artocarpus lakoocha and Glycyrrhiza glabra Extracts on Tyrosinase Inhibition in Melanoma B16 Cells [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. Norartocarpetin from a folk medicine Artocarpus communis plays a melanogenesis inhibitor without cytotoxicity in B16F10 cell and skin irritation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Safety Evaluation of Artocarpus altilis as Pharmaceutical Agent in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Properties of Artocarpesin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of Artocarpesin, a prenylated flavonoid primarily isolated from Artocarpus species.[1] The document synthesizes current research findings, focusing on the compound's mechanisms of action, cytotoxic efficacy, and effects on key oncogenic signaling pathways. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and workflows, adhering to specified design constraints for optimal readability.

Quantitative Analysis of Anticancer Efficacy

This compound has demonstrated significant cytotoxic and tumor-regressive effects in both in vitro and in vivo models across a range of cancer types. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Type | Cell Line(s) | IC50 Value | Assay Method | Citation(s) |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, H226 | 3–8 µM (at 24h) | SRB, MTT | [1] |

| Lung Cancer Stem Cells (CSCs) | CD166+CD44+ | 5.07 µg/mL (~11.4 µM) | MTT | [2] |

| Lung Non-CSCs | CD166-CD44- | 8.67 µg/mL (~19.5 µM) | MTT | [2] |

| Lung Cancer | H460 | 9.07 µg/mL (~20.4 µM) | MTT | [2] |

| Colorectal Cancer | HCT116 | 4.23 mg/L (~9.5 µM) (at 72h) | Not Specified | [3][4][5] |

| Breast Cancer | T47D | Concentration-dependent cytotoxicity observed from 5.7–28.7 µM | Not Specified | [6][7] |

| Glioblastoma | U87, U118 | Significant viability decrease at 10 µM | MTT | [8][9] |

| Cutaneous Squamous Cell Carcinoma | HSC-1 | Effective at 10 µM | Not Specified |[10] |

Table 2: In Vivo Anticancer Efficacy of this compound

| Cancer Model | Animal Model | Dosage & Administration | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| NSCLC Xenograft (A549 & H1299 cells) | SCID Mice | 1 mg/kg/day | Significantly inhibited tumor growth. | [1] |

| Colitis-Associated Colorectal Tumorigenesis | C57BL/6 Mice (AOM/DSS induced) | Oral Administration | Suppressed tumor multiplicity; reduced expression of PCNA, Il-6, Ifn-γ, and other protumorigenic markers. |[3][11] |

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through the modulation of multiple, interconnected signaling pathways. The primary mechanisms involve the induction of oxidative stress, leading to apoptosis, and the inhibition of pathways critical for metastasis and cell survival.

A primary mechanism of this compound is its function as a pro-oxidant in cancer cells, leading to the generation of Reactive Oxygen Species (ROS).[1][12] This increase in intracellular ROS is a critical trigger for apoptosis and is mediated primarily through the activation of NADPH oxidase (Nox).[1][8] The subsequent signaling diverges into both p53-dependent and p53-independent apoptotic pathways.

-

p53-Dependent Pathway: In cancer cells with wild-type p53 (e.g., A549), ROS activates the MAPK signaling cascades (ERK1/2 and p38).[1] This leads to the phosphorylation and activation of p53, which in turn upregulates downstream targets like PUMA, facilitating the release of cytochrome c from the mitochondria and activating the caspase cascade (Caspase-3, -9).[1][8]

-

p53-Independent Pathway: In both p53-wild type and p53-mutant cells (e.g., H1299), this compound-induced ROS also activates the PI3K/Akt pathway.[1] Akt activation leads to increased NF-κB activity, which promotes the expression of pro-apoptotic proteins c-Myc and Noxa, ultimately triggering apoptosis independently of p53 status.[1]

This compound has been shown to suppress the metastatic potential of lung cancer cells by targeting Focal Adhesion Kinase (FAK). Molecular docking studies indicate a high binding affinity of this compound to FAK protein. Inhibition of FAK activity leads to the downstream suppression of the Akt/mTOR pathway and a reduction in Cdc42, a key regulator of the cytoskeleton. This cascade results in the downregulation of markers associated with the Epithelial-to-Mesenchymal Transition (EMT), such as N-cadherin, Vimentin, and Slug. Consequently, this compound significantly inhibits cell migration, invasion, and the formation of cancer stem cell (CSC) spheroids.

References

- 1. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. Potential chemopreventive, anticancer and anti-inflammatory properties of a refined artocarpin-rich wood extract of Artocarpus heterophyllus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential chemopreventive, anticancer and anti-inflammatory properties of a refined artocarpin-rich wood extract of Artocarpus heterophyllus Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effect of artocarpin on T47D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extracts of Artocarpus communis Induce Mitochondria-Associated Apoptosis via Pro-oxidative Activity in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Artocarpin Induces Apoptosis in Human Cutaneous Squamous Cell Carcinoma HSC-1 Cells and Its Cytotoxic Activity Is Dependent on Protein-Nutrient Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoprevention of Colorectal Cancer by Artocarpin, a Dietary Phytochemical from Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extracts of Artocarpus communis Induce Mitochondria-Associated Apoptosis via Pro-oxidative Activity in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Properties of Artocarpesin-Containing Artocarpus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Artocarpus, widely distributed in tropical and subtropical regions of Asia, is a rich source of bioactive compounds with significant potential for pharmaceutical development. This technical guide focuses on Artocarpesin, a prenylated flavonoid found in several Artocarpus species. It provides a comprehensive overview of the ethnobotanical uses of these plants, alongside a detailed examination of the pharmacological properties of this compound, including its anti-inflammatory, antibacterial, and cytotoxic activities. This document consolidates quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents visual representations of its known mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction